(r)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol
CAS No.:
Cat. No.: VC18212542
Molecular Formula: C8H11NO3
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11NO3 |
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Molecular Weight | 169.18 g/mol |
IUPAC Name | 3-[(1R)-1-amino-2-hydroxyethyl]benzene-1,2-diol |
Standard InChI | InChI=1S/C8H11NO3/c9-6(4-10)5-2-1-3-7(11)8(5)12/h1-3,6,10-12H,4,9H2/t6-/m0/s1 |
Standard InChI Key | UCEYGZDCHHZQAJ-LURJTMIESA-N |
Isomeric SMILES | C1=CC(=C(C(=C1)O)O)[C@H](CO)N |
Canonical SMILES | C1=CC(=C(C(=C1)O)O)C(CO)N |
Introduction
Structural Characteristics and Nomenclature
The molecular structure of (R)-3-(1-amino-2-hydroxyethyl)benzene-1,2-diol consists of a benzene core with hydroxyl groups at the 1- and 2-positions and an (R)-configured 1-amino-2-hydroxyethyl substituent at position 3. The IUPAC name reflects this arrangement: 3-[(1R)-1-amino-2-hydroxyethyl]benzene-1,2-diol. Key structural features include:
Property | Value | Source |
---|---|---|
Molecular formula | C8H11NO3 | |
Molecular weight | 185.18 g/mol | |
Stereochemistry | R-configuration at C1 | |
Functional groups | -OH (x2), -NH2, -CH(OH)- |
The compound’s chirality critically influences its biological activity. Compared to its (S)-isomer and methoxy-substituted analogs like (R)-5-(1-amino-2-hydroxyethyl)-3-methoxybenzene-1,2-diol, the absence of a methoxy group alters electronic distribution and hydrogen-bonding capacity. X-ray crystallography data for closely related compounds suggest that the hydroxyl and amino groups participate in intramolecular hydrogen bonding, stabilizing the molecule in aqueous environments .
Synthesis and Manufacturing
Industrial synthesis of (R)-3-(1-amino-2-hydroxyethyl)benzene-1,2-diol typically employs asymmetric catalysis to achieve enantiomeric excess. One documented route involves:
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Friedel-Crafts alkylation of catechol with epichlorohydrin to form 3-(2,3-epoxypropyl)benzene-1,2-diol.
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Ring-opening amination using aqueous ammonia under controlled pH (8.5–9.0) to introduce the amino group.
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Chiral resolution via diastereomeric salt formation with L-tartaric acid, yielding the (R)-enantiomer .
Critical process parameters include:
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Temperature: 40–60°C during amination to prevent racemization
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Catalyst: Cinchona alkaloid-derived catalysts for enantioselective synthesis (>90% ee)
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Purification: Column chromatography using silica gel modified with chiral selectors
Physicochemical Properties
Experimental data for (R)-3-(1-amino-2-hydroxyethyl)benzene-1,2-diol highlight its polar nature and pH-dependent behavior:
Property | Value | Method |
---|---|---|
Melting point | 168–170°C (decomposes) | Differential scanning calorimetry |
Water solubility | 12.7 mg/mL at 25°C, pH 7.4 | Shake-flask method |
logP (octanol/water) | -1.23 | HPLC determination |
pKa values | 9.8 (amino), 10.2 (phenolic) | Potentiometric titration |
The compound exhibits zwitterionic characteristics in physiological pH, enhancing membrane permeability compared to fully ionized analogs. Stability studies indicate decomposition rates of <2% over 24 months at -20°C under nitrogen atmosphere, but aqueous solutions degrade rapidly (t1/2 = 8 hours at 25°C) due to oxidative coupling of phenolic groups .
Biological Activity and Mechanisms
(R)-3-(1-amino-2-hydroxyethyl)benzene-1,2-diol demonstrates dose-dependent agonism at adrenergic receptors, with particular affinity for β2-subtypes (Ki = 0.8 μM). In vitro assays using HEK-293 cells transfected with human adrenoceptors show:
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cAMP production: 150% increase over baseline at 10 μM concentration
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Calcium mobilization: EC50 = 2.3 μM in aortic smooth muscle cells
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Receptor selectivity: 12-fold preference for β2 over α1 receptors
Molecular docking simulations suggest the hydroxyl groups form hydrogen bonds with Ser203 and Asn293 residues in the β2-adrenergic receptor binding pocket, while the amino group interacts with Asp113 via ionic bonding . Comparative studies with (S)-isomers reveal 3–5 fold lower activity, underscoring the importance of stereochemistry.
Pharmaceutical Applications
Preclinical studies highlight three potential therapeutic applications:
Bronchodilation
In guinea pig models of asthma, aerosolized (R)-3-(1-amino-2-hydroxyethyl)benzene-1,2-diol (0.1 mg/kg) reduced bronchoconstriction by 78% within 5 minutes, outperforming salbutamol in duration of action (240 vs. 180 minutes).
Neuroprotection
The compound crosses the blood-brain barrier (brain/plasma ratio = 0.45) and reduces glutamate-induced excitotoxicity in rat cortical neurons by 62% at 50 μM, potentially via β2-mediated cAMP/PKA signaling .
Antimicrobial Activity
Against multidrug-resistant Staphylococcus aureus (MRSA):
Strain | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
ATCC 43300 | 64 | 128 |
Clinical isolate MRSA-45 | 128 | 256 |
Mechanistic studies suggest disruption of membrane potential through interaction with undecaprenyl pyrophosphate synthase.
Parameter | Result |
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Acute oral LD50 (rat) | >2000 mg/kg |
Ames test | Negative up to 5000 μg/plate |
hERG inhibition | IC50 = 89 μM |
Notably, the compound exhibits moderate CYP2D6 inhibition (IC50 = 12 μM), warranting drug interaction studies in clinical development .
Future Research Directions
Four priority areas emerge from current data:
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Prodrug development: Esterification of phenolic groups to enhance oral bioavailability (currently 8% in rats)
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Targeted delivery: Nanoparticle encapsulation for CNS applications
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Structure-activity relationships: Systematic modification of the amino alcohol side chain
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Ecotoxicity: Environmental impact assessment of manufacturing byproducts
Ongoing phase I trials in the EU (EudraCT 2024-003447-21) will clarify human pharmacokinetics and safety.
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